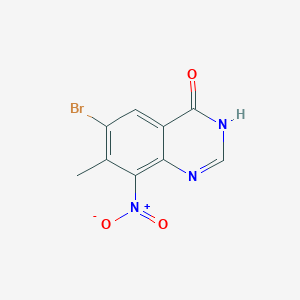
6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one
概要
説明
6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one (6-Br-7-Me-8-NO2QZ) is a synthetic chemical compound belonging to the quinazolinone family. It is a colorless solid that has a variety of applications in scientific research. The compound is used in the synthesis of small molecules and in the development of new drugs. 6-Br-7-Me-8-NO2QZ has also been studied for its potential use in the treatment of certain diseases.
科学的研究の応用
Synthesis and Chemical Studies
- 6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one and related compounds have been explored in chemical synthesis studies. A study highlighted the preparation of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives, which are structurally related to this compound. These compounds were formed by condensing specific derivatives of -4H-3,1-benzoxazin-4-one with ammonia, methylamine, and aniline (Thakkar & Patel, 1969).
Application in Cancer Treatment
- A related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serves as an important intermediate in the treatment of colon and rectal cancers. Its synthesis was optimized to improve the production methodology, showcasing the compound's significance in pharmaceutical research (He Zheng-you, 2010).
Inhibitors Synthesis
- The compound has been utilized in the synthesis of PI3K/mTOR inhibitors, playing a role as a key intermediate. This shows its importance in the development of inhibitors for various therapeutic applications (Fei Lei et al., 2015).
Microtubule Destabilizing Agents
- Research has also explored its use in synthesizing microtubule destabilizing agents, highlighting its potential in developing treatments for diseases related to cell division and cancer (Alicia Foucourt et al., 2010).
Antimicrobial Applications
- Another study developed novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one compounds, which were assessed for their anti-bacterial activity, indicating potential applications in antimicrobial treatments (O. Ouerghi et al., 2021).
Anticancer and Antimicrobial Properties
- A series of novel 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, were evaluated for potential anticancer and antimicrobial properties. This underscores the broader scope of its application in pharmaceutical research (E. N. Agbo et al., 2015).
Antileishmanial Activities
- Additionally, compounds derived from this compound have been synthesized and evaluated for their leishmanicidal activities, indicating potential in treating leishmaniasis (S. Saad et al., 2016).
特性
IUPAC Name |
6-bromo-7-methyl-8-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c1-4-6(10)2-5-7(8(4)13(15)16)11-3-12-9(5)14/h2-3H,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJILNCRDZNSZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676970 | |
| Record name | 6-Bromo-7-methyl-8-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943605-86-5 | |
| Record name | 6-Bromo-7-methyl-8-nitro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943605-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-methyl-8-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

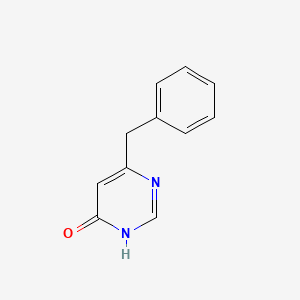
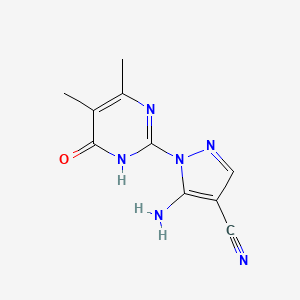

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
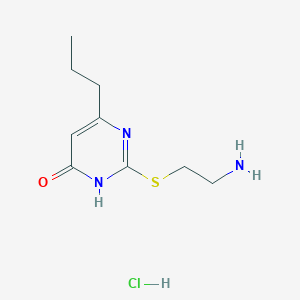
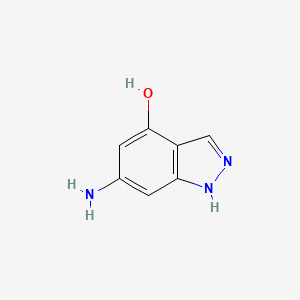
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

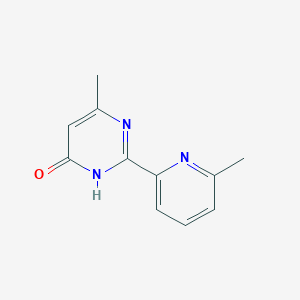
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)